molecular formula C11H17NO2S B182743 N-ethyl-2,4,6-trimethylbenzenesulfonamide CAS No. 151915-07-0

N-ethyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B182743
CAS No.: 151915-07-0
M. Wt: 227.33 g/mol
InChI Key: LSQWSPKPUODSNX-UHFFFAOYSA-N
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Description

N-ethyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C11H17NO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions, and an ethyl group is attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-trimethylbenzenesulfonyl chloride+ethylamineThis compound+HCl\text{2,4,6-trimethylbenzenesulfonyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 2,4,6-trimethylbenzenesulfonyl chloride+ethylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2,4,6-trimethylbenzenesulfonamide has shown potential in various therapeutic applications:

Case Study: Antimicrobial Properties

A study investigating the antimicrobial activity of related sulfonamides found that compounds with similar structures exhibited significant bacteriostatic effects against various strains of bacteria. This suggests that this compound could be further explored for its antimicrobial potential.

Biological Research

The biological applications of this compound include:

  • Pharmacological Studies : Investigations into the interaction of this compound with biological molecules can provide insights into its therapeutic potential. Techniques such as binding affinity studies and enzyme inhibition assays are commonly employed to evaluate these interactions .
Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInteraction with enzymes affecting metabolic pathways
Binding StudiesEvaluation of affinity with specific biological targets

Industrial Applications

This compound can be utilized in the production of specialty chemicals and materials:

  • Polymer Production : The compound may serve as a building block for synthesizing polymers and coatings due to its chemical reactivity.
  • Chemical Synthesis : Its role as a reagent in organic synthesis allows for the construction of more complex molecules.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trimethylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,4,6-trimethylbenzenesulfonamide
  • N-propyl-2,4,6-trimethylbenzenesulfonamide
  • N-butyl-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-ethyl-2,4,6-trimethylbenzenesulfonamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets compared to other alkyl-substituted derivatives

Biological Activity

N-ethyl-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Overview

  • Molecular Formula : C₁₁H₁₇NO₂S
  • CAS Number : 151915-07-0
  • Structure : The compound features a benzene ring substituted at the 2, 4, and 6 positions with methyl groups and an ethyl group attached to the nitrogen atom of the sulfonamide functional group.

The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly targeting dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis .
  • Modulation of Signaling Pathways : The compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens. The compound's mechanism may involve inhibiting bacterial growth through interference with folate synthesis pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : Some investigations have explored its potential as an anticancer agent, although further studies are required to elucidate its efficacy and mechanisms in cancer models.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyFindingsMethodology
Demonstrated enzyme inhibition against DHPS in bacterial strainsIn vitro assays
Exhibited antimicrobial activity with MIC values around 6.25 μg/mL against specific pathogensMicrobiological testing
Suggested anti-inflammatory effects in animal modelsIn vivo studies

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related sulfonamides:

Compound NameStructure FeaturesUnique Aspects
N-methyl-2,4,6-trimethylbenzenesulfonamideMethyl substituent on nitrogenEnhanced lipophilicity
N-cyclohexyl-N-ethyl-2,4,6-trimethylbenzenesulfonamideCyclohexyl group attachedDifferent pharmacological profile
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamideAromatic substituents presentIncreased selectivity towards receptors

Properties

IUPAC Name

N-ethyl-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQWSPKPUODSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355402
Record name N-ethyl-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151915-07-0
Record name N-ethyl-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-ethyl-2,4,6-trimethylbenzenesulfonamide
N-ethyl-2,4,6-trimethylbenzenesulfonamide
N-ethyl-2,4,6-trimethylbenzenesulfonamide
N-ethyl-2,4,6-trimethylbenzenesulfonamide
N-ethyl-2,4,6-trimethylbenzenesulfonamide
N-ethyl-2,4,6-trimethylbenzenesulfonamide

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